molecular formula C9H13NO4 B8401309 Methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate

Methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate

Cat. No. B8401309
M. Wt: 199.20 g/mol
InChI Key: FCXDIYVVOCFIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05114461

Procedure details

A mixture of methyl 6,6-dimethylpiperidine-2,4-dione-3-carboxylate (26.3 g), water (30 ml) and concentrated hydrochloric acid (3 drops) in acetonitrile (300 ml) was heated at reflux for 4 hours. The cooled solution was evaporated under reduced pressure and the residue recrystallised from water (50 ml) to give 6,6-dimethylpiperidine-2,4-dione (7.3 g), mp 183°-184° C., as a cream crystalline solid.
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[CH:5](C(OC)=O)[C:4](=[O:13])[CH2:3]1.O>Cl.C(#N)C>[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[CH2:5][C:4](=[O:13])[CH2:3]1

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
CC1(CC(C(C(N1)=O)C(=O)OC)=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from water (50 ml)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CC(N1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.